4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol
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Overview
Description
4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol is an organic compound that features a phenolic group substituted with a fluorine atom and a sulfamoyl group containing a tertiary butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Sulfamoylation: The amino group is then reacted with tert-butylsulfonyl chloride in the presence of a base like triethylamine to form the sulfamoyl derivative.
Hydrolysis: Finally, the protecting groups are removed under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced under specific conditions to yield amines.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the sulfamoyl group can interact with active sites through electrostatic interactions. The fluorine atom can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol
- 4-(3-t-Butylsulfamoylphenyl)-4-fluorophenol
- 4-(3-t-Butylsulfamoylphenyl)-3-chlorophenol
Uniqueness
4-(3-t-Butylsulfamoylphenyl)-3-fluorophenol is unique due to the specific positioning of the fluorine atom and the sulfamoyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-tert-butyl-3-(2-fluoro-4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)14-8-7-12(19)10-15(14)17/h4-10,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFQSJDKNHDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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